molecular formula C10H9FINO3 B8774232 (r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one

(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B8774232
M. Wt: 337.09 g/mol
InChI Key: DIDJTOBWBNSVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of fluorine, iodine, and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a fluorinated aromatic compound, followed by the formation of the oxazolidinone ring through cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products Formed

Scientific Research Applications

(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or antiviral agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The oxazolidinone ring may also play a role in stabilizing the compound and enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: A simpler fluorinated aromatic compound used in various chemical syntheses.

    3-Fluoro-4-iodoaniline: Similar in structure but lacks the oxazolidinone ring, making it less versatile.

    3-Fluoro-4-iodo-phenyl)-methyl-amine: Another related compound with different functional groups.

Uniqueness

(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of both fluorine and iodine atoms, along with the oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9FINO3

Molecular Weight

337.09 g/mol

IUPAC Name

3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9FINO3/c11-8-3-6(1-2-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2

InChI Key

DIDJTOBWBNSVKL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of alcohol 103 (10.74 g, 50.9 mmol) in trifluoroacetic acid (TFA, 50 mL) was treated with N-iodosuccinimide (12.03 g, 53.45 mmol, 1.05 equiv) at 25° C. and stirred for 2 h. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was concentrated in vacuo. The residue was then treated with H2O (100 mL) and 20% EtOAc/hexane (100 mL) at 25° C., and the resulting mixture was stirred at 25° C. for 30 min before being cooled to 0-5° C. for 2 h. The white solids were collected by filtration, washed with H2O (2×25 mL) and 20% EtOAc/hexane (2×25 mL), and dried in vacuo to afford the desired (SR)-3-(3-fluoro-4-iodo-phenyl)-5-hydroxymethyl-oxazolidin-2-one 104 (15.1 g, 88% yield) as an off-white powder. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.58 (dd, 1H, J=4.2, 12.6 Hz), 3.67 (dd, 1H, J=3.0, 12.6 Hz), 3.67 (dd, 1H, J=6.3, 9.0 Hz), 4.07 (t, 1H, J=9.0 Hz), 4.72 (m, 1H), 5.21 (br. s, 1H, OH), 7.22 (dd, 1H, J=2.4, 8.4 Hz), 7.58 (dd, 1H, J=2.4, 11.1 Hz), 7.81 (dd, 1H, J=7.8, 8.7 Hz). C10H9FINO3, LCMS (EI) m/e 338 (M++H).
Quantity
10.74 g
Type
reactant
Reaction Step One
Quantity
12.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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